Fmoc-D-Arg-OH

Vue d'ensemble

Description

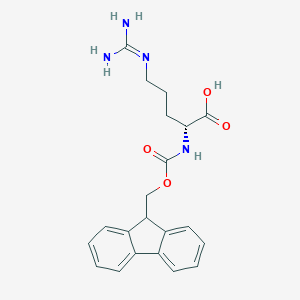

Fmoc-D-Arg-OH: is a derivative of the amino acid arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Mécanisme D'action

Target of Action

Fmoc-D-Arg-OH, also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine , is primarily used as a building block in peptide synthesis . It provides protection to specific functional groups, allowing for efficient peptide bond formation .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the synthesis of complex peptides. The Fmoc group’s removal using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .

Result of Action

The result of this compound’s action is the formation of peptide bonds in the synthesis of complex peptides. The removal of the Fmoc group yields the desired deprotected amines in sufficiently high yield . This process is crucial for the synthesis of peptides containing highly reactive electrophiles or other similar sensitive functional groups .

Action Environment

The action of this compound is influenced by the environmental conditions under which peptide synthesis occurs. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at a temperature of 2-8°C .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Arg-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group, known for its bulkiness and hydrophobic nature, acts as a barrier, preventing the arginine residue from reacting with water, oxygen, and enzymes . This protective role of this compound ensures the stability of the arginine residue during biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group shields the arginine residue from hydrolysis, oxidation, and enzymatic degradation, which can influence cell function

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves binding interactions with biomolecules . The Fmoc group is rapidly removed by base, allowing for efficient peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has a strong absorbance in the ultraviolet region, which can be used for spectrophotometrically monitoring coupling and deprotection reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Arg-OH typically involves the protection of the amino group of D-arginine with the Fmoc group. This can be achieved by reacting D-arginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds under mild conditions, ensuring the selective protection of the amino group.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using automated peptide synthesizers. The use of solvents like N-butylpyrrolidinone (NBP) has been shown to improve the efficiency of the synthesis by reducing the viscosity and facilitating the penetration of the coupling cocktail into the resin .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Arg-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of a free amino group.

Coupling: The free amino group can then participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed: The primary product formed from these reactions is the desired peptide chain, with the Fmoc group being removed to expose the free amino group for further coupling reactions.

Applications De Recherche Scientifique

Key Applications

- Peptide Synthesis

-

Structure-Function Studies

- Researchers utilize D-peptides synthesized from this compound to study protein-protein interactions and the role of specific amino acid residues in these interactions. This application is crucial for understanding biological processes and developing new therapeutic strategies.

-

Material Science

- D-peptides containing D-arginine can be engineered to create novel materials, such as hydrogels, which have potential applications in drug delivery and tissue engineering. The unique properties of these materials stem from the incorporation of non-natural amino acids like D-arginine.

-

Therapeutic Development

- Peptides synthesized with this compound can be designed to improve bioavailability and stability, which are critical factors in drug development. The incorporation of D-arginine can enhance the pharmacological properties of these peptides.

Case Study 1: Therapeutic Peptide Development

A study demonstrated that peptides incorporating this compound exhibited significantly improved resistance to proteolytic enzymes compared to those made with L-arginine. This finding suggests that such peptides could be more effective as therapeutic agents due to their enhanced stability in biological systems .

Case Study 2: Material Engineering

Research involving hydrogels created from D-peptides including D-arginine showed promising results for drug delivery applications. The hydrogels demonstrated controlled release properties and biocompatibility, indicating their potential use in medical applications.

Comparaison Avec Des Composés Similaires

Fmoc-L-Arg-OH: Similar to Fmoc-D-Arg-OH but with the L-isomer of arginine.

Fmoc-D-Lys-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-Cys-OH: Fmoc-protected cysteine used in the synthesis of cysteine-containing peptides.

Uniqueness: this compound is unique due to its specific use in the synthesis of D-arginine-containing peptides. The D-isomer of arginine can impart different biological properties to the peptides compared to the L-isomer, making this compound valuable in the design of peptides with specific biological activities .

Activité Biologique

Fmoc-D-Arg-OH, or Nα-Fmoc-D-arginine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has various biological activities. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-arginine residue, which enhances its stability and usability in research and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.

- Chemical Formula : C21H24N4O4

- Molecular Weight : 396.44 g/mol

- CAS Number : 7018814

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It is particularly effective against various strains of bacteria, including Escherichia coli. The positive charge of the arginine side chain enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 50 µg/mL | Disruption of membrane integrity |

| Staphylococcus aureus | 30 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 40 µg/mL | Membrane disruption |

2. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cells. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis. The compound's ability to penetrate cellular membranes makes it a candidate for drug delivery systems.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

In a study evaluating the cytotoxic effects of this compound on breast cancer cells (MDA-MB-231), it was found that at concentrations above 100 µM, there was a significant reduction in cell viability compared to control groups. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

3. Drug Delivery Applications

Due to its favorable properties, this compound is being explored as a component in drug delivery systems, particularly for enhancing the intracellular uptake of therapeutic agents like methotrexate (MTX). By conjugating this compound with MTX, researchers aim to improve the drug's bioavailability while minimizing side effects.

Table 2: Efficacy of this compound Conjugates

| Conjugate | Loading Efficiency (%) | Cytotoxicity (IC50) | Cellular Uptake (%) |

|---|---|---|---|

| Fmoc-D-Arg-MTX | 97 | 15 µM | 85 |

| Control MTX | N/A | 1 µM | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The cationic nature allows it to interact effectively with negatively charged bacterial membranes.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial damage and ROS generation.

- Enhanced Drug Delivery : Its ability to form complexes with drugs facilitates better penetration into target cells.

Propriétés

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427036 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130752-32-8 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.